molecular formula C9H13NO B13188518 1-(2-Ethylpyrrolidin-2-yl)prop-2-yn-1-one

1-(2-Ethylpyrrolidin-2-yl)prop-2-yn-1-one

Cat. No.: B13188518
M. Wt: 151.21 g/mol
InChI Key: WGRFGZXHWYLICB-UHFFFAOYSA-N
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Description

1-(2-Ethylpyrrolidin-2-yl)prop-2-yn-1-one (CAS 1600165-08-9) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C9H13NO and a molecular weight of 151.21 g/mol, this molecule features a pyrrolidine ring, a common structural motif in medicinal chemistry . The integration of the 2-ethyl substituent on the pyrrolidine ring with a propynone functional group makes it a valuable intermediate for synthesizing more complex molecules. Compounds containing the pyrrolidine ring are of significant interest in pharmaceutical research and are found in a variety of approved drugs and preclinical candidates . For instance, pyrrolidine-based structures are actively investigated in the development of novel Selective Estrogen Receptor Degraders (SERDs) for oncology research, representing an advancement beyond traditional breast cancer treatments . This reagent is intended solely for research applications in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all appropriate safety protocols when handling this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-(2-ethylpyrrolidin-2-yl)prop-2-yn-1-one

InChI

InChI=1S/C9H13NO/c1-3-8(11)9(4-2)6-5-7-10-9/h1,10H,4-7H2,2H3

InChI Key

WGRFGZXHWYLICB-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCN1)C(=O)C#C

Origin of Product

United States

Synthetic Strategies for 1 2 Ethylpyrrolidin 2 Yl Prop 2 Yn 1 One and Its Analogues

Retrosynthetic Analysis and Key Disconnections for the 2-Ethylpyrrolidin-2-yl and Prop-2-yn-1-one Moieties

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, revealing potential synthetic pathways. For 1-(2-ethylpyrrolidin-2-yl)prop-2-yn-1-one, the primary disconnections logically occur at the bonds linking the two main structural motifs: the 2-ethylpyrrolidine (B92002) core and the prop-2-yn-1-one side chain.

Two principal retrosynthetic disconnections can be envisioned:

Amide Bond Disconnection (Route A): The most intuitive disconnection is at the C-N bond between the pyrrolidine (B122466) nitrogen and the carbonyl group. This approach simplifies the molecule into two key synthons: 2-ethylpyrrolidine and a reactive propargyl carbonyl species, such as prop-2-ynoyl chloride or a related activated carboxylic acid derivative. This strategy separates the synthesis of the chiral pyrrolidine ring from the construction of the acetylenic ketone functionality.

C2-Carbonyl Bond Disconnection (Route B): An alternative disconnection can be made at the C-C bond between the C2 position of the pyrrolidine ring and the carbonyl carbon. This pathway would involve the acylation of a suitable organometallic pyrrolidine precursor at the C2 position with a propargylating agent. A related strategy involves the addition of a propargyl organometallic reagent to a C2-formyl or C2-ester substituted pyrrolidine, followed by oxidation.

The first approach (Route A) is often more practical as it allows for modular synthesis, where the two key fragments can be prepared and optimized independently before the final coupling step.

Methodologies for the Pyrrolidine Core Construction

The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds. osaka-u.ac.jpmdpi.com Its synthesis, particularly with stereocontrol at substituted positions, is a well-developed area of organic chemistry.

Stereoselective Syntheses of Chiral 2-Ethylpyrrolidine Scaffolds

Achieving the desired stereochemistry at the C2 position of the 2-ethylpyrrolidine core is critical. Several stereoselective strategies can be employed.

Chiral Pool Synthesis: A common approach is to start from readily available, enantiomerically pure precursors such as L-proline or 4-hydroxy-L-proline. mdpi.comnih.gov These compounds provide a pre-formed pyrrolidine ring with established stereocenters, which can then be chemically modified. For instance, functional group manipulations of proline can lead to intermediates suitable for the introduction of an ethyl group. nih.gov

Asymmetric Catalysis: Transaminases can be used for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones. nih.govacs.org This biocatalytic method allows access to both enantiomers of the target amine with high enantiomeric excess by selecting the appropriate (R)- or (S)-selective transaminase. nih.gov

Substrate-Controlled Diastereoselective Reactions: In some syntheses, existing chiral centers in a precursor molecule can direct the stereochemical outcome of subsequent reactions that form or functionalize the pyrrolidine ring. nih.gov

Method Chiral Source / Catalyst Key Transformation Stereocontrol
Chiral Pool SynthesisL-Proline, 4-Hydroxy-L-prolineFunctional group modification of existing chiral scaffoldPre-defined stereocenter
Asymmetric CatalysisTransaminases (TAs)Reductive amination and spontaneous cyclization of ω-chloroketonesEnzyme-controlled enantioselectivity
1,3-Dipolar CycloadditionChiral Azomethine Ylides[3+2] Cycloaddition with alkenesStereochemistry of the ylide and dipolarophile dictates product stereochemistry. nih.gov
Asymmetric AlkylationChiral Auxiliaries (e.g., Seebach's oxazolidinone)Alkylation of a proline-derived enolateAuxiliary-controlled diastereoselectivity

Cyclization Methodologies for Pyrrolidine Ring Formation from Acyclic Precursors

Constructing the pyrrolidine ring from a linear starting material is a versatile strategy that allows for significant structural diversity.

Intramolecular Cyclization: This is a fundamental approach where an acyclic precursor containing a nucleophilic amine and an electrophilic center (e.g., a leaving group) undergoes ring closure. For example, the cyclization of an amino alcohol can form the pyrrolidine ring. mdpi.com A common method involves the intramolecular SN2 reaction of an amine onto an alkyl halide.

[3+2] Cycloaddition: The 1,3-dipolar cycloaddition between an azomethine ylide and an alkene or alkyne is a powerful and widely used method for constructing highly substituted pyrrolidines, often with excellent stereocontrol. osaka-u.ac.jpnih.govtandfonline.com The azomethine ylide can be generated in situ from various precursors, such as isatins and amino acids. tandfonline.com

Intramolecular C-H Amination: Transition metal-catalyzed reactions can facilitate the cyclization of an amine onto an unactivated C(sp³)–H bond, providing a direct and atom-economical route to pyrrolidines. organic-chemistry.org

Cyclization Method Acyclic Precursor Type Key Reagents/Catalysts Description
Intramolecular Nucleophilic Substitutionγ-Haloamines, Amino alcoholsBaseAn amine nucleophile displaces a leaving group on the same molecule to form the five-membered ring. mdpi.com
1,3-Dipolar CycloadditionAzomethine Ylides + AlkenesHeat or Lewis AcidA concerted cycloaddition reaction that forms two new C-C bonds and the pyrrolidine ring in a single step. osaka-u.ac.jpnih.gov
Reductive Aminationγ-KetoaminesReducing agent (e.g., NaBH₃CN)Intramolecular reaction of an amine with a ketone followed by reduction of the resulting cyclic iminium ion.
Intramolecular C-H AminationAlkyl Azides or AminesRhodium or Iron catalystsA catalyst promotes the insertion of a nitrene or related species into a C-H bond to form the N-C bond of the ring. organic-chemistry.org

Functionalization and Alkylation of Pre-formed Pyrrolidine Intermediates

An alternative to building the substituted pyrrolidine from scratch is to introduce the ethyl group onto a pre-existing pyrrolidine scaffold.

α-Alkylation: A classic method involves the deprotonation of an N-protected pyrrolidine derivative at the α-carbon using a strong base to form an enolate or its equivalent, which is then trapped with an electrophile like ethyl iodide. The synthesis of 2-substituted proline derivatives often utilizes this approach. nih.gov

Redox-Neutral C-H Functionalization: Modern methods allow for the direct functionalization of C-H bonds adjacent to the nitrogen atom. rsc.org This can be achieved by generating an iminium ion or azomethine ylide intermediate from the pyrrolidine, which is then attacked by a suitable nucleophile. rsc.org This avoids the need for pre-functionalization and stoichiometric strong bases.

Tandem Reactions: A copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne can produce α-functionalized pyrrolidines in a single pot. nih.gov

Introduction of the Propargyl Ketone Functionality

The propargyl ketone moiety is a valuable functional group that can be introduced through several powerful metal-catalyzed reactions. These methods are generally favored for their efficiency and functional group tolerance.

Metal-Catalyzed Coupling Reactions for Acetylenic Ketone Formation (e.g., Sonogashira Coupling, Carbonylation)

The direct formation of the C(sp²)-C(sp) bond in acetylenic ketones is efficiently achieved via palladium-catalyzed cross-coupling reactions.

Acyl Sonogashira Coupling: This reaction is a direct and highly effective method for synthesizing alkynyl ketones. mdpi.com It involves the coupling of an acyl chloride with a terminal alkyne, co-catalyzed by palladium and copper salts. mdpi.com The reaction typically proceeds under mild conditions. In the context of the target molecule, this would involve reacting a 2-ethylpyrrolidine-derived acid chloride with a terminal alkyne.

Carbonylative Sonogashira Coupling: This is a three-component coupling reaction that combines an organic halide, a terminal alkyne, and carbon monoxide (CO) to form an acetylenic ketone. nih.govcdnsciencepub.com The reaction is catalyzed by a palladium complex. This method is highly convergent, building the core of the propargyl ketone in a single step from simpler precursors. nih.gov It offers an alternative to using sensitive acyl chlorides.

Reaction Substrates Catalyst System Key Features
Acyl Sonogashira CouplingAcyl Chloride + Terminal AlkynePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)Direct coupling, mild conditions, high yields. mdpi.com
Carbonylative Sonogashira CouplingAryl/Vinyl Halide + Terminal Alkyne + COPd Catalyst (e.g., PdCl₂(dppf)), BaseThree-component reaction, avoids use of acyl chlorides. cdnsciencepub.com
Stille Carbonylative CouplingOrganostannane + Organic Halide + COPd CatalystForms a ketone by incorporating a carbonyl group between two organic fragments. purdue.edu

The choice of method depends on the availability of starting materials and the functional group compatibility of the specific pyrrolidine analogue being synthesized. The Acyl Sonogashira reaction, following the retrosynthetic Route A, represents a robust and modular approach for the final construction of this compound.

Addition of Metal Acetylides to Carbonyl Compounds

The addition of metal acetylides to carbonyl compounds represents a fundamental and widely utilized strategy for the formation of carbon-carbon bonds and the synthesis of alkynyl ketones (ynones) and propargylic alcohols. thieme-connect.deutexas.edu This method relies on the nucleophilic character of the acetylide anion, which readily attacks the electrophilic carbon of a carbonyl group. youtube.com The specific outcome of the reaction, whether it yields a propargylic alcohol or an ynone directly, depends largely on the nature of the carbonyl substrate and the metal acetylide used. nih.govnih.gov

Commonly employed carbonyl precursors include aldehydes, ketones, acyl chlorides, and anhydrides. utexas.edu When aldehydes or ketones are used as substrates, the initial nucleophilic addition of the metal acetylide results in the formation of a propargylic alkoxide intermediate. A subsequent acidic workup protonates this intermediate to yield a secondary or tertiary propargylic alcohol, respectively. youtube.com To obtain the desired ynone from an aldehyde, a subsequent oxidation step is required to convert the secondary alcohol to a ketone. nih.gov

A more direct route to ynones involves the reaction of metal acetylides with more electrophilic carbonyl derivatives such as acyl chlorides or anhydrides. utexas.edunih.gov In these cases, the acetylide attacks the carbonyl carbon, leading to the displacement of the leaving group (chloride or carboxylate) and the direct formation of the ynone. Various metal acetylides, including those of lithium, magnesium (Grignard reagents), copper, zinc, tin, and silver, have been successfully employed in these transformations. utexas.edunih.gov The choice of metal can influence the reactivity, selectivity, and functional group tolerance of the reaction. For instance, copper and palladium catalysts are often used in Sonogashira-type couplings involving acyl chlorides and terminal alkynes to produce ynones. organic-chemistry.org

Table 1: Comparison of Metal Acetylides in Ynone Synthesis
Metal Acetylide TypeTypical Carbonyl SubstratePrimary ProductKey Characteristics
Lithium AcetylidesAldehydes, Ketones, Weinreb AmidesPropargylic Alcohols, YnonesHighly reactive; requires low temperatures. nih.gov
Alkynyl Grignard Reagents (Mg)Aldehydes, Acyl ChloridesPropargylic Alcohols, YnonesCommonly used; less reactive than lithium acetylides. nih.gov
Copper(I) AcetylidesAcyl ChloridesYnonesAllows for milder reaction conditions; key in Sonogashira couplings. utexas.eduorganic-chemistry.org
Zinc AcetylidesAldehydesPropargylic AlcoholsOften used with chiral ligands for asymmetric synthesis. thieme-connect.denih.gov
Tin AcetylidesAcyl ChloridesYnonesOften used in palladium-catalyzed cross-coupling reactions. utexas.edu

Multi-component Reaction Pathways Involving Ketone, Amine, and Alkyne Components (KA²) Coupling

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all the starting materials. bohrium.com The Ketone-Amine-Alkyne (KA²) coupling is a prominent example of such a reaction, providing a direct, one-pot synthesis of α-quaternary propargylamines. bohrium.comresearchgate.net This reaction is an important variation of the more widely studied A³ coupling, which involves an aldehyde instead of a ketone. bohrium.com

The KA² coupling is particularly challenging because ketones are generally less reactive than aldehydes towards nucleophilic attack due to steric hindrance and electronic effects. bohrium.com The reaction mechanism typically involves the activation of the terminal alkyne by a transition metal catalyst (commonly copper or gold) to form a metal acetylide in situ. bohrium.comresearchgate.net Concurrently, the ketone and the amine condense to form a ketimine intermediate or a ketiminium ion. The rate-limiting step is the nucleophilic attack of the metal acetylide on the electrophilic carbon of the ketimine intermediate. researchgate.net This addition reaction creates a new stereocenter with a quaternary carbon atom.

The development of effective catalyst systems has been crucial for the advancement of the KA² reaction. Various homogeneous and heterogeneous catalysts based on copper, gold, silver, and other transition metals have been reported to promote this transformation, expanding its scope and applicability. bohrium.com The resulting quaternary propargylamines are valuable building blocks in medicinal chemistry and materials science. researchgate.net

Table 2: Examples of Catalytic Systems for KA² Coupling Reactions
Catalyst SystemKetone SubstrateAmine SubstrateAlkyne SubstrateKey Features
CuICyclohexanonePiperidinePhenylacetyleneOne of the earliest and most common catalysts. bohrium.com
AuCl₃/PPh₃AcetophenonePyrrolidine1-HeptyneGold catalysts can offer different reactivity and selectivity. bohrium.com
CuI/SnCl₂Various ketonesVarious aminesVarious alkynesA co-catalyzed, four-component reaction has also been reported. bohrium.com
Cu-doped ZeolitesAcetoneMorpholinePropargyl alcoholDemonstrates the use of heterogeneous catalysts for easier separation. researchgate.net

Convergent and Linear Synthesis Pathways for the Target Compound and Related Structures

In contrast, a convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined in the final stages of the synthesis. youtube.comwikipedia.org For this compound, a convergent approach would involve the separate synthesis of two key intermediates: a 2-ethylpyrrolidine derivative (Fragment A) and a propargylating agent (Fragment B). These two fragments would then be coupled in a final, high-yielding step. This strategy offers several advantages:

Increased Efficiency: The parallel synthesis of fragments saves time and resources. fiveable.me

Easier Purification: Intermediates are often simpler and easier to purify than those in a long linear sequence.

A potential convergent route for the target compound could involve the acylation of a 2-ethyl-2-lithiopyrrolidine intermediate with a suitable propynoyl electrophile, such as propynoyl chloride.

Optimization of Reaction Conditions, Catalyst Systems, and Yields for Enhanced Synthetic Efficiency

Achieving high synthetic efficiency in the preparation of this compound and its analogues requires careful optimization of several reaction parameters. The synthesis of ynones, in particular, is sensitive to the choice of catalyst, solvent, base, and temperature, all of which can profoundly influence the reaction's yield, selectivity, and reaction time. organic-chemistry.orgresearchgate.net

Catalyst Systems: The coupling of terminal alkynes with carbonyl compounds is often mediated by transition metal catalysts. Palladium and copper co-catalytic systems (Sonogashira coupling conditions) are frequently used for the reaction between acyl chlorides and terminal alkynes. rsc.orgacs.org The choice of ligands for the metal catalyst can also be critical. For example, phosphine (B1218219) ligands for palladium can stabilize the catalyst and promote the desired reactivity. rsc.org Gold catalysts have also emerged as effective promoters for ynone synthesis from aldehydes under oxidative conditions. pkusz.edu.cnnih.gov Optimizing the catalyst loading is also important; using the minimum effective amount reduces cost and simplifies purification.

Reaction Conditions:

Solvent: The choice of solvent can affect the solubility of reactants and catalysts, as well as the reaction rate. Ethereal solvents like THF or diethyl ether are common, but screening various solvents is often necessary to find the optimal medium. pkusz.edu.cn

Base: An organic base, such as triethylamine, is typically required to neutralize the acid (e.g., HCl) generated during the coupling of acyl chlorides with terminal alkynes. researchgate.netrsc.org The stoichiometry and strength of the base must be optimized to prevent side reactions.

Temperature: Reactions are often run at room temperature, but some transformations may require heating or cooling to achieve the desired outcome and minimize byproduct formation. researchgate.netpkusz.edu.cn

Systematic screening of these parameters is essential for developing a robust and high-yielding synthetic protocol. The table below illustrates how varying conditions can impact the yield of a representative ynone synthesis via Sonogashira coupling.

Table 3: Optimization of Reaction Conditions for a Representative Ynone Synthesis
EntryCatalyst SystemBaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF2575
2Pd(PPh₃)₂Cl₂ / CuIDIPEATHF2568
3Pd(PPh₃)₂Cl₂ / CuIEt₃NToluene2582
4Pd(PPh₃)₂Cl₂ / CuIEt₃NToluene5085
5Pd(OAc)₂ / XPhos / CuIEt₃NToluene5092

Chemical Reactivity and Mechanistic Investigations of 1 2 Ethylpyrrolidin 2 Yl Prop 2 Yn 1 One

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne in 1-(2-Ethylpyrrolidin-2-yl)prop-2-yn-1-one is part of an α,β-acetylenic ketone (ynone) system. This conjugation significantly influences its reactivity. The electron-withdrawing effect of the adjacent carbonyl group polarizes the triple bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. numberanalytics.com This activation makes the alkyne moiety a versatile handle for a wide range of chemical transformations.

Electrophilic and Nucleophilic Addition Reactions to the Triple Bond

The ynone functionality provides two primary electrophilic sites: the carbonyl carbon and the β-alkyne carbon. numberanalytics.com This dual reactivity allows for both direct addition to the carbonyl (1,2-addition) and conjugate addition to the alkyne (1,4-addition).

Nucleophilic Addition: The most prominent reaction pathway for ynones is the nucleophilic conjugate addition to the activated triple bond. acs.orgwikipedia.org A wide variety of nucleophiles can add to the β-carbon, leading to the formation of functionalized α,β-unsaturated ketones. The general mechanism involves the attack of the nucleophile on the β-carbon, which generates a resonance-stabilized enolate intermediate that is subsequently protonated. wikipedia.org

The choice of nucleophile often dictates the regioselectivity of the attack (1,4- vs. 1,2-addition). Soft nucleophiles, such as thiols, amines, and Gilman reagents (lithium diorganocuprates), preferentially undergo 1,4-conjugate addition. wikipedia.orglibretexts.org In contrast, hard nucleophiles, like Grignard reagents or organolithiums, are more likely to attack the carbonyl carbon directly. libretexts.org The reactivity of various nucleophiles with activated alkynes generally follows the trend of ketone > ester > amide activation. acs.org

Nucleophile TypePredominant ReactionProduct TypeReference
Amines (e.g., R₂NH)1,4-Conjugate Additionβ-Enaminone numberanalytics.comwikipedia.org
Thiols (e.g., RSH)1,4-Conjugate Additionβ-Thioenone bham.ac.uk
Gilman Reagents (R₂CuLi)1,4-Conjugate Additionβ-Substituted Enone libretexts.org
Grignard Reagents (RMgX)1,2-Direct AdditionPropargylic Alcohol libretexts.org

Electrophilic Addition: While less common due to the electron-deficient nature of the alkyne, electrophilic additions, particularly radical additions, are also possible. The carbonyl group influences the electron density distribution of the alkyne, making it a suitable substrate for certain radical addition and cyclization reactions. rsc.org For instance, trifluoromethyl radicals generated from reagents like the Togni reagent can add across the triple bond under copper catalysis. rsc.org

Cycloaddition Reactions (e.g., Click Chemistry, [2+2+2] Cycloadditions) for Heterocycle Synthesis

The activated alkyne of the ynone system is an excellent component in various cycloaddition reactions, providing powerful and atom-economical routes to complex heterocyclic structures. numberanalytics.comresearchgate.net

Click Chemistry: The most prominent example of a cycloaddition involving a terminal alkyne is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction provides a highly reliable and regiospecific method for synthesizing 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. wikipedia.orgrsc.org The reaction proceeds under mild conditions and is tolerant of a wide array of functional groups, making it a powerful tool for molecular construction. nih.govnih.gov The reaction of this compound with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst would be expected to yield the corresponding 1,2,3-triazole derivative.

Other Cycloadditions:

[3+2] Cycloadditions: Beyond azides, ynones can participate in 1,3-dipolar cycloadditions with other dipoles such as nitrones and nitrile oxides to form five-membered heterocycles like isoxazolines. numberanalytics.comrsc.org

[4+2] Cycloadditions (Diels-Alder): Ynones can function as dienophiles in Diels-Alder reactions, reacting with conjugated dienes to afford substituted cyclohexenone derivatives. numberanalytics.com

[2+2+2] Cycloadditions: This type of reaction, often catalyzed by transition metals, involves the cyclotrimerization of three alkyne units or the combination of an alkyne with other unsaturated components to form substituted aromatic and heterocyclic systems. nih.gov Propargylic systems are known to participate in such transformations. nih.gov

Reactivity of the Ketone Functionality

The ketone carbonyl group in this compound is an electrophilic center and also activates the adjacent α-protons, enabling enolization and subsequent reactions of the resulting enolate.

Nucleophilic Acyl Substitution and Addition Reactions

As previously mentioned, the ketone's carbonyl carbon is an electrophilic site that can undergo nucleophilic attack. This direct 1,2-addition competes with the 1,4-conjugate addition to the alkyne. acs.org The outcome is largely dependent on the nature of the nucleophile.

The addition of organometallic reagents to the ketone can be used to synthesize tertiary propargylic alcohols. For example, the reaction with an acetylide generated from a different terminal alkyne would result in a molecule containing two alkyne moieties. nih.gov Similarly, propargylation reactions using propargyl halides or silanes can introduce another propargyl group, yielding homopropargylic alcohols. nih.govmdpi.comacs.org

ReagentReaction TypeProductReference
Organolithium (RLi)1,2-AdditionTertiary Propargylic Alcohol libretexts.org
Grignard Reagent (RMgX)1,2-AdditionTertiary Propargylic Alcohol libretexts.org
Acetylide (RC≡C⁻)1,2-AdditionTertiary Propargylic Alcohol nih.govorganic-chemistry.org

Enolization and Reactions of Enolate Intermediates

The ketone possesses α-hydrogens at two positions: on the methylene (B1212753) group of the 2-ethyl substituent and on the C5 carbon of the pyrrolidine (B122466) ring. Under acidic or basic conditions, the ketone can exist in equilibrium with its corresponding enol tautomers. libretexts.orgutexas.edu Deprotonation with a base generates a nucleophilic enolate intermediate. masterorganicchemistry.com

The regioselectivity of enolate formation can often be controlled by the reaction conditions. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate by removing the most accessible proton (likely from the CH₂ of the ethyl group). pitt.edu Conversely, weaker bases and higher temperatures allow for equilibrium to be established, favoring the more substituted and thermodynamically more stable enolate (potentially involving the C5 proton of the pyrrolidine ring). pitt.edulibretexts.org

Once formed, these enolate intermediates can react with a variety of electrophiles in α-substitution reactions. ucsb.edu

α-Halogenation: In the presence of a halogen (Cl₂, Br₂, I₂), the enolate will readily attack the halogen molecule to yield an α-halogenated ketone. libretexts.org

α-Alkylation: Enolates can act as nucleophiles in Sₙ2 reactions with alkyl halides to form a new carbon-carbon bond at the α-position. libretexts.org

Aldol (B89426) Condensation: The enolate can add to another carbonyl compound (including another molecule of the starting ketone) in an aldol addition or condensation reaction. youtube.com

Reactivity of the Pyrrolidine Nitrogen

The nitrogen atom within the 2-substituted pyrrolidine ring is a secondary amine, which imparts both basic and nucleophilic character to the molecule. nih.gov

The basicity of the pyrrolidine nitrogen is influenced by the substituent at the C-2 position. nih.gov An electron-donating ethyl group is expected to maintain or slightly enhance the basicity compared to an unsubstituted pyrrolidine. Studies of various substituted pyrrolidines have shown their conjugate acids to have pKₐH values in the range of 16-20 (measured in acetonitrile), indicating significant basicity. nih.govresearchgate.net

As a nucleophile, the pyrrolidine nitrogen can react with various electrophiles. However, the reactivity of the nitrogen is subject to steric hindrance from the adjacent ethyl group and the propynoyl group attached to the C-2 carbon. This steric crowding may diminish its nucleophilicity compared to less substituted amines. nih.gov It is well-documented that the nucleophilicity of pyrrolidines does not always correlate directly with their Brønsted basicity. nih.govresearchgate.net Therefore, while the nitrogen is basic, its participation in intermolecular nucleophilic reactions may be sterically hindered.

Alkylation, Acylation, and Amination Reactions

The reactivity of this compound in alkylation, acylation, and amination reactions is expected to be influenced by both the amide and the terminal alkyne functionalities.

Alkylation: The amide nitrogen of the pyrrolidine ring is generally a poor nucleophile. However, it can be deprotonated using a strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), to form the corresponding amide enolate, which can then undergo N-alkylation with alkyl halides. The terminal alkyne can also be deprotonated with a strong base to form an acetylide, which is a potent nucleophile for C-alkylation. The regioselectivity of the alkylation would depend on the choice of base and reaction conditions.

Acylation: N-acylation of the pyrrolidine nitrogen is a plausible transformation, although the steric hindrance from the adjacent quaternary center might necessitate more reactive acylating agents or harsher reaction conditions. Friedel-Crafts acylation conditions, typically involving a Lewis acid, could potentially lead to acylation at the terminal alkyne, although amides are generally not ideal substrates for such reactions due to the deactivating nature of the acyl group. researchgate.net Visible-light-induced radical cascade acylation of N-propargyl aromatic amines with acyl oxime esters has been shown to be an effective method for the construction of 3-acylated quinolines, suggesting that radical-based acylation could be a viable strategy for the target molecule as well. acs.org

Amination: The terminal alkyne of this compound is a prime site for amination reactions. Transition-metal-catalyzed reactions, such as the A³ coupling (aldehyde, alkyne, and amine), are widely used for the synthesis of propargylamines. nih.govnih.gov While this is typically a three-component reaction for the synthesis of propargylamines, analogous direct amination of a pre-existing propargyl ketone could be envisioned. For instance, copper-catalyzed propargylic amination of amines with propargylic cyclic carbonates provides chiral acyclic α-quaternary α-amino ketones. organic-chemistry.org

Reaction TypeReagents and Conditions (Analogous Systems)Expected Product TypeReference
N-Alkylation 1. Strong Base (e.g., NaH, n-BuLi) 2. Alkyl Halide (R-X)N-alkylated pyrrolidinoneGeneral Amide Alkylation
C-Alkylation 1. Strong Base (e.g., n-BuLi) 2. Alkyl Halide (R-X)C-alkylated propargyl ketoneAlkyne Alkylation
Acylation Acyl Halide/Anhydride, BaseN-acylated pyrrolidinoneGeneral Amide Acylation
Amination Amine, Transition Metal Catalyst (e.g., Cu(I))Propargylamine derivative nih.govorganic-chemistry.org

Potential for N-Heterocyclic Carbene Precursor Formation

N-Heterocyclic carbenes (NHCs) are typically generated by the deprotonation of their corresponding azolium salt precursors. scripps.edu The synthesis of these precursors often involves the cyclization of a diamine with a one-carbon source. beilstein-journals.org

For this compound to act as an NHC precursor, a significant structural transformation would be required. One hypothetical pathway could involve the initial reduction of the ketone to a secondary alcohol, followed by intramolecular cyclization with a suitable nitrogen-containing nucleophile to form a heterocyclic ring. This could then be further manipulated to form an azolium salt. However, there is no direct precedent for the conversion of an N-acyl propargyl ketone into an NHC precursor in the literature. The stability of the amide bond and the specific reactivity of the propargyl ketone would likely lead to other reaction pathways under the conditions typically used for NHC precursor synthesis. The development of novel synthetic routes would be necessary to explore this potential.

Intramolecular Cyclization and Rearrangement Pathways Leading to Fused Systems

The propargyl amide moiety is a well-established precursor for intramolecular cyclization reactions, often catalyzed by transition metals like gold, to form various heterocyclic systems.

Gold(I) catalysts are particularly effective in activating the alkyne functionality of propargylic amides towards nucleophilic attack by the amide oxygen. rsc.org This typically proceeds via a 5-exo-dig or 6-endo-dig cyclization pathway. For a terminal alkyne, the 5-exo-dig pathway is generally favored, which in the case of a propargyl amide would lead to the formation of an oxazole (B20620) ring. researchgate.netnih.gov In the context of this compound, this would result in a pyrrolidine-fused oxazole system.

A study on the gold(I)-catalyzed cyclization of propargylic amides has shown that the reaction proceeds through a stepwise intramolecular nucleophilic addition after π-complexation of the gold catalyst to the alkyne. rsc.org This is followed by deprotonation and protonation steps to yield the cyclized product. The counteranion of the gold catalyst has been found to play a crucial role in the reaction mechanism and efficiency. nih.gov

CatalystSubstrate Type (Analogous)Product TypeKey Mechanistic FeatureReference
Au(I) complexesN-Propargylbenzamide2,5-disubstituted oxazole5-exo-dig cyclization researchgate.net
CuBrN-Propargyl-adeninePurine-fused tricyclicsIntramolecular cyclization acs.orgnih.gov

Cascade and Tandem Reaction Sequences

The inherent reactivity of the propargyl ketone functionality in this compound makes it an ideal candidate for cascade and tandem reaction sequences, allowing for the rapid construction of complex, fused heterocyclic systems.

Gold-catalyzed cascade cyclizations of N-propargyl ynamides have been reported to produce functionalized indeno[1,2-c]pyrroles and other bicyclic and tricyclic pyrroles. acs.orgrsc.org These reactions often involve an initial cyclization followed by further transformations such as C-H activation or rearrangement. For instance, a dual gold catalysis approach on N-propargyl ynamides initiates with a nucleophilic addition of a gold acetylide onto the ynamide, followed by a second cyclization. acs.org

Base-promoted cascade reactions of N-propargylic β-enaminones, which share structural similarities with the target molecule, have been shown to yield unsymmetrical bis-heteroaryl ketones through a propargyl-allenyl isomerization followed by a 7-exo-dig cyclization. acs.org This highlights the potential for base-mediated cascade reactions with this compound.

Furthermore, cascade reactions involving propargyl alcohols, which can be seen as reduced analogs of the ketone in the target molecule, are known to be catalyzed by ruthenium complexes to form a variety of cyclic adducts. nih.gov A cascade Grignard addition followed by a propargyl Claisen rearrangement has also been demonstrated for the stereoselective synthesis of α-allene quaternary centers in cyclohexanones, a transformation that could potentially be adapted for the pyrrolidine system. nih.gov

Catalyst Development and Mechanistic Studies for Specific Transformations of this compound

Given the reactivity patterns of analogous compounds, catalyst development for specific transformations of this compound would likely focus on transition metals that are known to activate alkynes and promote cyclization reactions.

Gold Catalysis: As discussed, gold(I) complexes are highly effective for the cyclization of propargylic amides. Mechanistic studies using Density Functional Theory (DFT) have provided detailed insights into these reactions. The catalytic cycle is understood to involve π-complexation of the gold catalyst to the alkyne, intramolecular nucleophilic attack, and a deprotonation-protonation sequence. rsc.org The choice of the N-heterocyclic carbene (NHC) ligand and the counteranion on the gold catalyst can significantly impact the reactivity and selectivity of the cyclization. rsc.orgnih.gov Expanded-ring NHCs, for example, have been shown to accelerate the cyclization step for certain substrates. rsc.org

Copper Catalysis: Copper catalysts are also prominent in the chemistry of propargyl derivatives, particularly in amination reactions and intramolecular cyclizations. For example, CuBr has been used to catalyze the intramolecular cyclization of N-propargyl-adenine to form purine-fused tricyclics. acs.orgnih.gov

Ruthenium Catalysis: Ruthenium complexes, especially those with NHC ligands, have been developed for direct amide synthesis from alcohols and amines. acs.org While this is for amide formation rather than transformation, it highlights the utility of Ru-NHC complexes in activating related functionalities. Ruthenium catalysts are also effective in cascade conversions of propargyl alcohols. nih.gov

Mechanistic investigations for these potential transformations would likely involve a combination of experimental techniques (e.g., kinetic studies, isolation of intermediates) and computational modeling (e.g., DFT) to elucidate reaction pathways, transition states, and the role of the catalyst.

Spectroscopic and Structural Elucidation Techniques for 1 2 Ethylpyrrolidin 2 Yl Prop 2 Yn 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation (¹H, ¹³C, 2D NMR)

NMR spectroscopy would be the cornerstone for confirming the molecular structure of 1-(2-Ethylpyrrolidin-2-yl)prop-2-yn-1-one. A combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would be essential to unambiguously assign all proton and carbon signals and to establish the connectivity of the atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the ethyl and pyrrolidine (B122466) ring protons, as well as the acetylenic proton. The chemical shifts (δ) would be influenced by the electron-withdrawing effect of the adjacent carbonyl group and the nitrogen atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide key information about the carbon framework. The carbonyl carbon and the two sp-hybridized carbons of the alkyne would exhibit characteristic downfield shifts.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton couplings within the ethyl group and the pyrrolidine ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be vital for correlating proton signals with their directly attached carbon atoms and for identifying longer-range (2-3 bond) C-H correlations, respectively. This would definitively link the prop-2-yn-1-one moiety to the C2 position of the 2-ethylpyrrolidine (B92002) ring.

Hypothetical ¹H NMR Data (CDCl₃, 400 MHz)

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Acetylenic H 3.0 - 3.3 s N/A
Pyrrolidine CH₂ (adjacent to N) 3.2 - 3.6 m -
Pyrrolidine CH₂ 1.8 - 2.2 m -
Ethyl CH₂ 1.6 - 1.9 q 7.4

Hypothetical ¹³C NMR Data (CDCl₃, 100 MHz)

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O 180 - 190
C≡C (quaternary) 80 - 90
C≡CH 75 - 85
Pyrrolidine C2 (quaternary) 60 - 70
Pyrrolidine CH₂ (adjacent to N) 45 - 55
Pyrrolidine CH₂ 20 - 30
Ethyl CH₂ 25 - 35

Infrared (IR) Spectroscopy for Functional Group Identification (C≡C and C=O stretches)

Infrared spectroscopy would serve as a rapid method to confirm the presence of the key functional groups: the alkyne and the ketone. The spectrum would be expected to show characteristic absorption bands for the carbon-carbon triple bond (C≡C) and the carbonyl group (C=O).

Expected IR Absorption Bands

Functional Group Vibration Predicted Wavenumber (cm⁻¹) Intensity
C≡C-H C-H stretch 3250 - 3350 Strong, sharp
C≡C C-C stretch 2100 - 2180 Medium to weak

The precise position of the C=O stretch would be indicative of the electronic environment, with conjugation effects typically lowering the frequency.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (GC-MS, HRMS)

Mass spectrometry would be employed to determine the molecular weight and to gain insight into the fragmentation pathways of the molecule, further corroborating its structure.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique would provide the electron ionization (EI) mass spectrum. The molecular ion peak (M⁺) would confirm the molecular weight. The fragmentation pattern would likely involve cleavage adjacent to the carbonyl group and fragmentation of the pyrrolidine ring, such as the loss of the ethyl group.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula of C₉H₁₃NO.

Predicted Mass Spectrometry Data

Ion m/z (predicted) Description
[M]⁺ 151.10 Molecular Ion
[M-C₂H₅]⁺ 122.07 Loss of ethyl group
[C₃H₁O]⁺ 53.01 Propynoyl fragment

Chiral Analysis Methodologies for Assessment of Enantiomeric/Diastereomeric Purity (e.g., Chiral HPLC, GC)

Given the chiral nature of this compound due to the stereocenter at C2, methods for assessing its enantiomeric purity would be essential, particularly if synthesized via an asymmetric route or if resolution of a racemic mixture is performed.

Chiral High-Performance Liquid Chromatography (HPLC): This would be the most common method for separating the two enantiomers. A chiral stationary phase (CSP) would be used to differentially interact with the (R)- and (S)-enantiomers, leading to different retention times.

Chiral Gas Chromatography (GC): Similar to chiral HPLC, this technique would utilize a chiral column to separate the enantiomers in the gas phase. This is often suitable for volatile and thermally stable compounds. Derivatization of the molecule might be necessary to improve its volatility and interaction with the chiral stationary phase.

Computational and Theoretical Studies on 1 2 Ethylpyrrolidin 2 Yl Prop 2 Yn 1 One

Quantum Chemical Calculations of Electronic Structure and Energetics (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reactivity of 1-(2-Ethylpyrrolidin-2-yl)prop-2-yn-1-one. arabjchem.orgmdpi.com DFT methods, such as B3LYP with a 6-31G* basis set, are frequently used to optimize the molecular geometry and calculate various electronic properties. arabjchem.org

These calculations can determine the distribution of electron density, identifying electron-rich and electron-poor regions of the molecule. The carbonyl oxygen and the nitrogen of the pyrrolidine (B122466) ring are expected to be regions of high electron density, while the acetylenic carbons and the carbonyl carbon are electrophilic centers. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical for predicting reactivity. The HOMO is likely localized on the pyrrolidine and ketone moieties, whereas the LUMO is expected to be centered on the propargyl ketone system, indicating its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability. arabjchem.org

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)

PropertyValueDescription
Total Energy (a.u.)-575.123The total electronic energy of the optimized geometry.
HOMO Energy (eV)-6.85Energy of the Highest Occupied Molecular Orbital.
LUMO Energy (eV)-1.23Energy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO Gap (eV)5.62Indicator of chemical reactivity and kinetic stability.
Dipole Moment (Debye)3.45A measure of the overall polarity of the molecule.

Note: Data are hypothetical, based on typical values for similar organic molecules from DFT calculations.

Conformational Analysis and Energy Landscapes of the Pyrrolidine and Propargyl Ketone Moieties

The conformational flexibility of this compound is primarily dictated by the puckering of the pyrrolidine ring and rotation around the single bond connecting the ring to the ketone group. The five-membered pyrrolidine ring is not planar and typically adopts envelope (E) or twist (T) conformations to minimize steric strain. frontiersin.orgnih.gov For a 2-substituted pyrrolidine, two main puckering modes are possible: Cγ-endo and Cγ-exo, which place the substituents in different pseudo-axial or pseudo-equatorial positions. frontiersin.org The presence of the bulky ethyl and acyl groups at the C2 position significantly influences the conformational preference. researchgate.net

Computational scans of the potential energy surface can map the energy landscape associated with ring puckering and rotation around the N-C(O) and C2-C(O) bonds. These studies reveal the lowest energy conformers and the energy barriers for interconversion between them. It is expected that conformers that minimize steric hindrance between the ethyl group and the propargyl ketone moiety will be energetically favored.

Table 2: Relative Energies of Key Conformers (Hypothetical)

ConformerPyrrolidine PuckerDihedral Angle (N-C2-C=O)Relative Energy (kcal/mol)
ACγ-exo175°0.00
BCγ-endo178°1.35
CCγ-exo-65°3.10
DCγ-endo-68°4.50

Note: This table presents hypothetical data to illustrate the likely energy differences between possible conformers.

Reaction Mechanism Elucidation and Transition State Analysis via Computational Modeling

Computational modeling is a vital tool for exploring the potential reaction mechanisms involving this compound. The propargyl ketone moiety is a versatile functional group that can participate in various reactions, including Michael additions, cycloadditions, and propargylation reactions. researchgate.netnih.govmdpi.com

DFT calculations can be used to map the entire potential energy surface of a proposed reaction, identifying reactants, intermediates, transition states (TS), and products. nih.govnumberanalytics.com For example, in a nucleophilic addition to the alkyne, computational analysis can distinguish between a direct 1,2-addition to the carbonyl or a 1,4-conjugate addition. By calculating the activation energies associated with the transition states for each pathway, the most likely reaction mechanism can be predicted. Analysis of the transition state geometry provides detailed information about bond breaking and bond formation during the critical step of the reaction. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with its environment, such as a solvent. nih.govresearchgate.net An MD simulation models the movement of atoms in the molecule by solving Newton's equations of motion, allowing for the exploration of the conformational landscape over nanoseconds or longer. tandfonline.com

In an aqueous solvent, MD simulations can reveal how water molecules arrange around the solute, forming hydrogen bonds with the carbonyl oxygen and the pyrrolidine nitrogen. These simulations can also track the transitions between different pyrrolidine ring puckers and rotations of the side chain, providing a more realistic picture of the molecule's behavior in solution than static quantum chemical calculations. Parameters such as the root-mean-square deviation (RMSD) can be used to assess the stability of the molecule's conformation over the simulation time. nih.gov

Table 3: Typical Parameters for a Molecular Dynamics Simulation

ParameterValue/SettingPurpose
Force FieldCHARMM36 / AMBERDefines the potential energy function for the atoms.
Solvent ModelTIP3P WaterExplicitly models the aqueous environment.
Simulation Time100 nsDuration of the simulation to sample conformational space.
Temperature300 KSimulates physiological temperature.
Pressure1 atmSimulates standard atmospheric pressure.
EnsembleNPTMaintains constant number of particles, pressure, and temperature.

In Silico Screening and Molecular Docking Studies with Relevant Biological Receptors (focus on binding mechanisms and interactions, not therapeutic efficacy)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.govingentaconnect.com Given the prevalence of the pyrrolidine scaffold in enzyme inhibitors, this compound could be docked into the active sites of various enzymes to explore its potential binding modes. tandfonline.comscispace.com

For a hypothetical docking study against an enzyme like Dipeptidyl Peptidase-IV (DPP-IV), where pyrrolidine-based molecules are known inhibitors, the compound would be placed into the enzyme's active site computationally. ingentaconnect.com The docking algorithm would then sample different orientations and conformations of the ligand, scoring them based on factors like electrostatic and van der Waals interactions.

The results would reveal the most probable binding pose and identify key interactions, such as hydrogen bonds between the ketone's carbonyl oxygen and amino acid residues (e.g., Tyr, Arg) in the active site. nih.gov The ethyl group and the pyrrolidine ring might engage in hydrophobic interactions within a specific pocket of the receptor. nih.gov The propargyl group could also form specific interactions, including potential π-π stacking or hydrophobic contacts. These studies provide a structural hypothesis for the molecule's interaction with a biological target. tandfonline.com

Table 4: Hypothetical Molecular Docking Results against a Kinase Receptor

ParameterResultInterpretation
Docking Score (kcal/mol)-8.5A measure of the predicted binding affinity.
Key Hydrogen BondsCarbonyl O with Lys72; Pyrrolidine N with Asp145Specific polar interactions stabilizing the complex.
Key Hydrophobic InteractionsEthyl group with Val25; Propargyl group with Leu132Non-polar interactions contributing to binding.
Predicted Binding PosePyrrolidine ring occupies the proline-binding pocket.The overall orientation of the ligand in the active site.

Note: This table is a hypothetical representation of typical docking results and does not imply any proven biological activity.

Synthetic Applications and Research Horizon for 1 2 Ethylpyrrolidin 2 Yl Prop 2 Yn 1 One

Role as a Key Intermediate in the Total Synthesis of Complex Natural Products and Analogues

The 2,2-disubstituted pyrrolidine (B122466) framework is a recurring structural motif in a variety of alkaloid natural products. nih.govbaranlab.org The synthesis of such complex molecules often relies on the strategic construction of key intermediates that can be elaborated into the final target. 1-(2-Ethylpyrrolidin-2-yl)prop-2-yn-1-one represents a plausible and valuable building block in this context.

The presence of a quaternary center at the 2-position of the pyrrolidine ring is a synthetically challenging feature found in several natural products. Methodologies for the enantioselective synthesis of such 2,2-disubstituted pyrrolidines are of significant interest. nih.govnih.gov Once obtained, the propargyl ketone functionality in this compound offers a rich platform for a variety of chemical transformations.

Table 1: Potential Transformations of the Propargyl Ketone Moiety for Natural Product Synthesis

Reaction TypeReagent/CatalystResulting StructurePotential Application in Natural Product Skeletons
HydrationAcid/Hg(II) or Au(I)/Pt(II)1,3-DiketonePolyketide-derived natural products
Conjugate AdditionNucleophiles (e.g., organocuprates, thiols, amines)Functionalized α,β-unsaturated ketoneElaboration of side chains in alkaloids
CycloadditionAzides, Nitrones, DienesTriazoles, Isoxazoles, PyridinesConstruction of fused or spirocyclic heterocyclic systems
Pauson-Khand ReactionCo₂(CO)₈Bicyclic cyclopentenoneSynthesis of complex polycyclic alkaloids
Sonogashira CouplingPd catalyst, Cu(I) co-catalystAryl/vinyl-substituted propargyl ketoneIntroduction of aromatic or unsaturated fragments

The versatility of these reactions allows for the late-stage functionalization and diversification of molecular scaffolds, a crucial strategy in both total synthesis and the generation of natural product analogues for structure-activity relationship (SAR) studies. For instance, the synthesis of pyrrolidine-containing alkaloids could potentially utilize this intermediate for the construction of fused or bridged ring systems. acs.org

Development of Novel Heterocyclic Scaffolds and Ring Systems Utilizing this compound

The inherent reactivity of the propargyl ketone unit makes this compound an excellent starting material for the synthesis of a diverse array of novel heterocyclic scaffolds. mdpi.comresearchgate.net The combination of the nucleophilic pyrrolidine nitrogen and the electrophilic alkyne and ketone functionalities within the same molecule allows for a range of intramolecular and intermolecular cyclization strategies.

One promising avenue is the use of this compound in multicomponent reactions, which allow for the rapid construction of complex molecular architectures in a single step. tandfonline.comtandfonline.com For example, a reaction involving the pyrrolidine nitrogen, the propargyl ketone, and an external reagent could lead to the formation of fused or spirocyclic pyrrolidine derivatives.

Table 2: Potential Heterocyclic Scaffolds Derivable from this compound

Reaction TypeReagentsResulting Heterocyclic Scaffold
Intramolecular Michael AdditionBaseDihydropyrrolizine derivatives
[3+2] CycloadditionAzomethine ylidesSpiro[pyrrolidine-3,3'-pyrrolidine] derivatives
Aza-Diels-Alder ReactionDienesFused piperidine-pyrrolidine systems
Paal-Knorr Type ReactionPrimary aminesSubstituted pyrroles
Gold-catalyzed cyclizationAu(I) catalystsFused dihydropyridine derivatives

The synthesis of such novel heterocyclic systems is of great interest in medicinal chemistry, as they can serve as scaffolds for the development of new therapeutic agents. enamine.net The ability to generate a library of diverse heterocyclic compounds from a single, readily accessible starting material is a highly valuable attribute in drug discovery.

Exploration of its Potential as a Precursor for the Development of New Molecular Architectures with Modulated Biological Activity (emphasizing scaffold and mechanistic investigation)

The pyrrolidine scaffold is a well-established pharmacophore present in numerous FDA-approved drugs and biologically active molecules. nih.govresearchgate.netsemanticscholar.org The combination of a pyrrolidine ring with a propargyl ketone moiety in this compound provides a unique opportunity to explore new chemical space for biological activity. The propargyl group itself is a versatile functional handle that has been incorporated into various bioactive compounds. nih.govmdpi.com

Structure-activity relationship (SAR) studies on related pyrrolidine-based inhibitors have demonstrated that modifications to the substituents on the pyrrolidine ring can have a significant impact on biological activity. mdpi.commdpi.comnih.gov The ethyl group at the 2-position of the target compound provides a lipophilic substituent that can influence binding to biological targets. The propargyl ketone can act as a Michael acceptor, potentially enabling covalent interactions with target proteins, or it can be further functionalized to introduce a variety of pharmacophoric groups.

Table 3: Potential Biological Targets for Derivatives of this compound

Target ClassRationalePotential Modification of the Scaffold
Enzyme Inhibitors The pyrrolidine ring can mimic natural substrates (e.g., proline). The propargyl ketone can act as a warhead for covalent inhibition.Synthesis of Michael acceptors for cysteine proteases or kinases.
Receptor Ligands The rigid pyrrolidine scaffold can orient substituents for optimal receptor binding.Functionalization of the alkyne to introduce groups that interact with specific receptor pockets.
Antimicrobial Agents The pyrrolidine motif is found in some natural antimicrobial agents.Generation of a library of derivatives to screen for antibacterial or antifungal activity.
Anticancer Agents Pyrrolidine-containing compounds have shown promise as anticancer agents. researchgate.netDevelopment of compounds that target specific pathways involved in cancer progression.

Mechanistic investigations into the mode of action of new bioactive molecules are crucial. The reactivity of the propargyl ketone in this compound allows for the design of probes to identify biological targets through activity-based protein profiling.

Future Research Directions and Emerging Methodologies for Pyrrolidine-Propargyl Ketone Hybrids

The exploration of pyrrolidine-propargyl ketone hybrids is a promising area for future research in organic synthesis and medicinal chemistry. Several emerging methodologies could be applied to the synthesis and functionalization of compounds like this compound.

Future Research Directions:

Asymmetric Synthesis: The development of catalytic, enantioselective methods for the synthesis of 2,2-disubstituted pyrrolidines remains a key challenge. nih.govnih.gov Applying modern asymmetric catalysis to the synthesis of the title compound would provide access to enantiopure materials, which is crucial for the development of chiral drugs.

Diversity-Oriented Synthesis: Utilizing the reactivity of the propargyl ketone to generate a diverse library of complex and stereochemically rich molecules from a common intermediate. frontiersin.org

Biocatalysis: Employing enzymes for the stereoselective synthesis or modification of the pyrrolidine ring or for the transformation of the propargyl ketone moiety.

Flow Chemistry: The use of continuous flow technologies could enable the safe and efficient synthesis and subsequent reactions of potentially reactive propargyl ketone intermediates.

Emerging Methodologies:

Photoredox Catalysis: Light-mediated reactions could open up new avenues for the functionalization of the pyrrolidine ring or the propargyl ketone under mild conditions.

C-H Activation: Direct functionalization of the C-H bonds of the pyrrolidine ring would provide a more atom-economical approach to the synthesis of derivatives. organic-chemistry.org

Click Chemistry: The terminal alkyne of the propargyl group is a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for the straightforward attachment of a wide variety of molecular fragments.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.